N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Description
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a benzofuran-derived acetamide characterized by a 1-benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and an acetamide moiety at position 4. Benzofuran scaffolds are pharmacologically significant due to their structural rigidity, aromaticity, and ability to interact with biological targets via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-10-14(20-12(2)21)7-8-17(16)24-19(11)18(22)13-5-4-6-15(9-13)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUDNWUJBUMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide typically involves the reaction of 3-methoxybenzoic acid with 3-methyl-1-benzofuran-5-ylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Chemical Reactions Analysis
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Chemistry
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide serves as a building block for synthesizing complex organic molecules, enabling researchers to explore new chemical entities with diverse functionalities.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, reducing oxidative stress in vitro.
- Antibacterial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential use in antimicrobial therapies.
Medicine
Ongoing research is exploring its therapeutic applications:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
- Anticancer Potential : Initial findings suggest it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor in synthesizing various industrial chemicals.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- Research demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential for protecting against oxidative damage .
- Antibacterial Efficacy :
- Anti-inflammatory Mechanism :
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory effects . Additionally, it may interact with cellular pathways that regulate cell growth and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Benzofuran vs. Benzothiazole : The target compound’s benzofuran core (electron-rich due to oxygen) contrasts with benzothiazole (nitrogen/sulfur-containing), which may alter redox properties and target selectivity .
- Substituent Effects : The 3-methoxybenzoyl group in the target compound provides electron-donating effects, whereas sulfonyl-chloronitrophenyl groups in introduce steric bulk and electrophilic reactivity.
- Acetamide Positioning : The 5-position acetamide in benzofurans (target compound and ) may optimize hydrogen-bonding interactions in enzymatic pockets compared to triazole-thioether derivatives .
Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparison
Key Insights :
- The 3-methoxy group in the target compound balances hydrophilicity and membrane permeability, whereas trifluoromethyl groups in enhance metabolic stability but increase lipophilicity.
Biological Activity
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a compound that has garnered interest in the scientific community due to its potential biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies.
- Molecular Formula : C19H17NO4
- Molecular Weight : 323.348 g/mol
- IUPAC Name : this compound
The compound features a benzofuran core combined with a methoxybenzoyl moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : It has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies suggest that it may possess antibacterial effects against various pathogens.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. For instance, it has been shown to reduce reactive oxygen species (ROS) levels in vitro, indicating its potential for protecting cells against oxidative damage.
Antibacterial Properties
The compound has demonstrated antibacterial activity against several strains of bacteria. In a study evaluating its efficacy, it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have revealed that this compound can effectively inhibit pro-inflammatory cytokines. This action suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, which could be attributed to its ability to modulate various signaling pathways involved in cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide | Structure | Moderate antibacterial and anti-inflammatory |
| N-(4-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide | Structure | Strong antioxidant and anticancer |
This table illustrates how variations in chemical structure can influence biological activity.
Case Studies
Several case studies have assessed the pharmacological effects of this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the compound's ability to reduce oxidative stress in human cell lines. Results indicated a significant decrease in ROS levels compared to untreated controls.
-
Investigation of Antibacterial Properties :
- A study tested the compound against Gram-positive and Gram-negative bacteria. The findings showed effective inhibition of bacterial growth at low concentrations.
-
Anti-inflammatory Research :
- In a model of acute inflammation, treatment with the compound resulted in reduced levels of inflammatory markers, suggesting its potential application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide and related benzofuran-acetamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Condensation reactions : Coupling benzofuran precursors with substituted acetamide moieties using reagents like EDCI/HOBt or DCC (e.g., as seen in analogous compounds ).
- Functional group interconversion : Methoxybenzoyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution on pre-formed benzofuran scaffolds .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are standard for isolating pure products .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., methoxybenzoyl protons resonate at δ ~3.8–4.0 ppm; benzofuran protons appear as distinct aromatic patterns) .
- Mass spectrometry : High-resolution MS (HR-MS) to verify molecular weight (e.g., observed [M+H]⁺ matching theoretical calculations within 2 ppm error) .
- Elemental analysis : Ensuring C, H, N percentages align with theoretical values (±0.4%) .
Q. What preliminary biological assays are recommended to explore its therapeutic potential?
- Methodological Answer : Initial screens include:
- In vitro enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence- or absorbance-based readouts .
- Cell viability assays : MTT or resazurin assays to assess cytotoxicity in cancer/normal cell lines .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Key factors include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for asymmetric synthesis .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .
Q. How should researchers address contradictions in reported pharmacological data for structurally similar compounds?
- Methodological Answer : Resolve discrepancies via:
- Purity verification : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >0.1% require identification .
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
- Structural analogs : Compare activity of derivatives with minor substitutions (e.g., methoxy vs. ethoxy groups) to isolate critical pharmacophores .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Systematic approaches include:
- Substituent variation : Synthesize analogs with modified benzofuran (e.g., halogenation) or acetamide (e.g., N-alkylation) groups .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
- Crystallography : Resolve X-ray structures of target-ligand complexes to identify binding motifs (e.g., hydrogen bonds with methoxy groups) .
Q. What methodologies are recommended for pharmacokinetic profiling in preclinical studies?
- Methodological Answer : Key steps involve:
- In vivo ADME : Administer radiolabeled compound (¹⁴C or ³H) to track absorption/distribution in rodent models .
- Plasma stability assays : LC-MS/MS to quantify metabolite formation (e.g., hydrolysis of acetamide to carboxylic acid) .
- Tissue penetration : Autoradiography or MALDI imaging to assess brain/blood barrier crossing .
Q. How can researchers investigate target selectivity to minimize off-target effects?
- Methodological Answer : Employ:
- Proteome-wide profiling : Affinity pulldown with immobilized compound followed by LC-MS/MS identification of bound proteins .
- Kinase panel screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Cryo-EM/X-ray crystallography : Visualize binding modes in complex with primary vs. secondary targets .
Q. How should discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer : Troubleshoot via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
